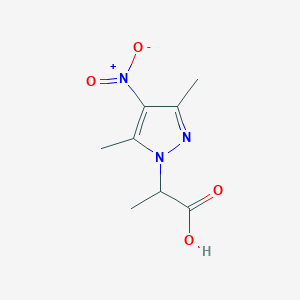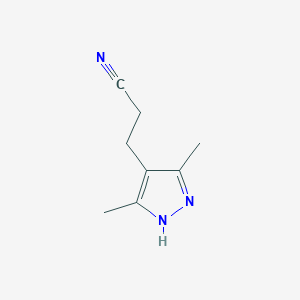![molecular formula C9H7NO4S B1351662 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 841222-70-6](/img/structure/B1351662.png)
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CMTP) is a small molecule that has been studied extensively in the scientific community due to its unique properties. It has a variety of applications and is used in the synthesis of a wide range of compounds. CMTP has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
The chemical compound 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives have been synthesized, showcasing the versatility of the core structure in forming various amides through reactions with different amines and sodium salts of indole, leading to potential applications in medicinal chemistry and materials science (Torosyan et al., 2018).
Heterocyclic Compound Libraries
The compound is integral in the creation of heterocyclic combinatorial libraries that include 4H-thieno[3,2-b]pyrrole, among other heterocyclic moieties. These libraries are generated via parallel solution-phase synthesis, involving key steps such as alkylation, transformation of the carboxylate group, and amide bond formation, contributing significantly to the field of combinatorial chemistry and drug discovery (Ilyin et al., 2007).
Photochromic Materials
This compound derivatives have been explored for their potential in creating photochromic materials. The synthesis of photochromic 1,2-dihetarylethene using regioselective acylation of thienopyrroles has been demonstrated, highlighting the compound's utility in developing materials that change color upon exposure to light. This application is particularly relevant in the fields of molecular electronics and photonics, where such materials can be used for data storage, switches, and sensors (Krayushkin et al., 2002).
Electropolymerization
The electropolymerization of derivatives of this compound has been studied, indicating its potential in the synthesis of conductive polymers. Such polymers have applications in electronic devices, including organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells, due to their unique electronic properties (Lengkeek et al., 2010).
Molecular Recognition
In the realm of supramolecular chemistry, derivatives of this compound have been utilized in the design of molecular receptors. These receptors are capable of selectively binding specific molecules, illustrating the compound's role in the development of molecular sensors and recognition systems. Such systems have potential applications in environmental monitoring, diagnostics, and therapeutic drug monitoring (Verdejo et al., 2009).
Mecanismo De Acción
Target of Action
The primary target of 4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
This compound: interacts with its target, DAO, by inhibiting its activity . This inhibition is potent, with IC50 values against human and rat DAO being 145 and 114 nM, respectively .
Biochemical Pathways
The inhibition of DAO by This compound affects the D-amino acid metabolic pathway
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of DAO activity . This could potentially alter the levels of D-amino acids in the cell, affecting various cellular processes.
Análisis Bioquímico
Biochemical Properties
4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of transfected D-amino acid oxidase in CHO cells, while showing no activity towards D-aspartate oxidase and P450 enzymes . These interactions suggest that this compound can modulate enzyme activity, potentially influencing metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of D-amino acid oxidase activity in CHO cells indicates its potential to alter cellular metabolism and signaling pathways . This modulation can lead to changes in gene expression and overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on cellular metabolism and gene expression, highlighting the compound’s potential as a biochemical tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity, affecting cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Excessive doses can result in adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of D-amino acid oxidase suggests its role in amino acid metabolism, potentially affecting the levels of D-amino acids in cells . This interaction can lead to changes in metabolic pathways, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical studies and ensuring its effective delivery to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall biochemical effects
Propiedades
IUPAC Name |
4-(carboxymethyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-8(12)4-10-5-1-2-15-7(5)3-6(10)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVMKEDJPPRREX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N(C(=C2)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)








![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)
![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)
